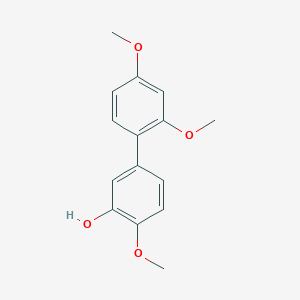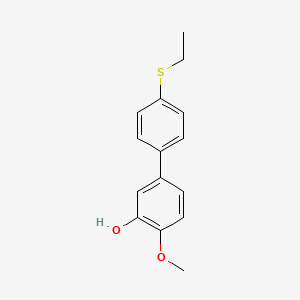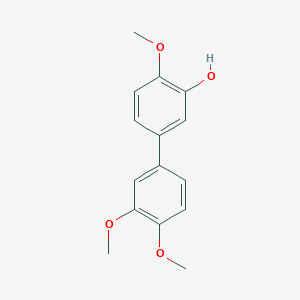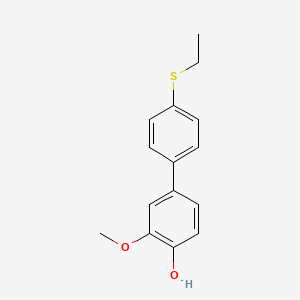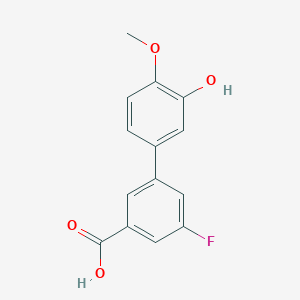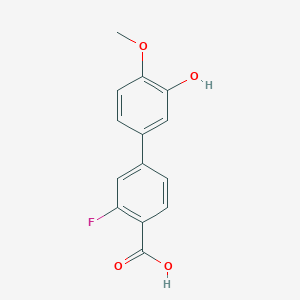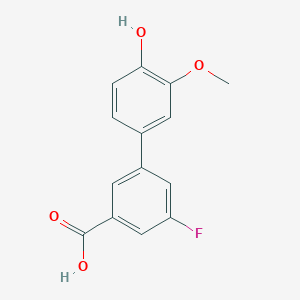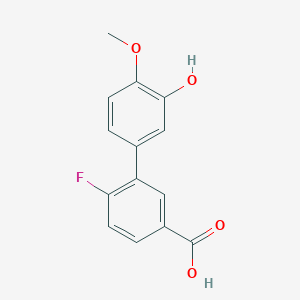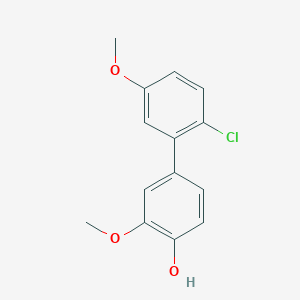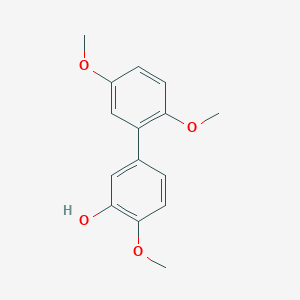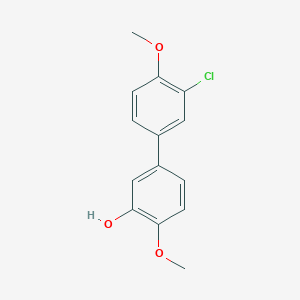
5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% (5-CMPMP) is a phenolic compound with a wide range of uses in chemical synthesis, scientific research applications, and laboratory experiments. It is a highly functionalized molecule with a phenolic group containing a chlorine atom, a methoxy group, and two methoxyphenol groups. 5-CMPMP is a versatile compound that has many advantages and limitations for laboratory experiments.
Mécanisme D'action
5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% acts as a proton donor, donating a proton to a nucleophile to form a new bond. This mechanism is known as proton transfer. The proton transfer reaction is facilitated by the presence of the chlorine atom, which acts as an electron-withdrawing group. The phenolic group of 5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% also acts as an electron-donating group, allowing the molecule to interact with nucleophiles.
Biochemical and Physiological Effects
5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% has been studied for its biochemical and physiological effects. Studies have shown that 5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% has antioxidant and anti-inflammatory properties. It has also been shown to reduce the growth of cancer cells and inhibit the formation of new blood vessels, which can be beneficial in the treatment of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% has several advantages and limitations for laboratory experiments. One advantage is that it is a highly functionalized molecule, which makes it useful for synthesizing a wide range of compounds. It is also relatively inexpensive and easy to acquire. However, it can be difficult to purify and can be toxic in large amounts.
Orientations Futures
5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% has many potential future directions. It can be used as a reagent in the synthesis of new compounds with potential medicinal applications. It can also be used as an antioxidant and anti-inflammatory agent in the treatment of diseases. Additionally, it can be used to study the mechanism of proton transfer and its effects on biochemical and physiological processes. Finally, it can be used to develop new methods for the synthesis of organic compounds.
Méthodes De Synthèse
5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% can be synthesized through a three-step reaction process. The first step involves the reaction of 3-chloro-4-methoxybenzaldehyde with 2-methoxyphenol in the presence of potassium carbonate and a base catalyst. This reaction produces a substituted phenol. The second step involves the oxidation of the substituted phenol with pyridinium chlorochromate (PCC) to give the desired 5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% product. The third step involves the purification of the 5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% product by recrystallization.
Applications De Recherche Scientifique
5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol, 95% has been widely used in scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, such as 1,2-diphenylethylenediamine, 1,2-diphenylethylenediamine dihydrochloride, and 1,2-diphenylethylenediamine hydrochloride. It has also been used as a reagent in the synthesis of various compounds with potential medicinal applications, such as 1,2-diphenylethylenediamine, 1,2-diphenylethylenediamine dihydrochloride, and 1,2-diphenylethylenediamine hydrochloride.
Propriétés
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-13-5-3-9(7-11(13)15)10-4-6-14(18-2)12(16)8-10/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLQLOLUVIAFPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685674 |
Source


|
| Record name | 3'-Chloro-4,4'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methoxyphenyl)-2-methoxyphenol | |
CAS RN |
1261922-51-3 |
Source


|
| Record name | 3'-Chloro-4,4'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



